

Quality control parameters for Isoboonein acetate

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Compound of Interest		
Compound Name:	Isoboonein acetate	
Cat. No.:	B048235	Get Quote

Technical Support Center: Isobornyl Acetate

Welcome to the technical support center for Isobornyl Acetate. This resource is designed to assist researchers, scientists, and drug development professionals with comprehensive information on quality control, troubleshooting, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Isobornyl Acetate?

A1: Isobornyl acetate is an ester that is a component of many essential oils and has a characteristic pine-like, camphoraceous odor.[1] It is a colorless liquid and is used extensively in the fragrance industry for soaps, bath products, and air fresheners.[1][2] It also serves as an important intermediate in the chemical synthesis of camphor.[1]

Q2: What are the primary quality control parameters for Isobornyl Acetate?

A2: The primary quality control parameters for Isobornyl Acetate include its physical and chemical properties, purity assessment by gas chromatography (GC), and identity confirmation through spectroscopic methods. Key parameters are summarized in the table below.

Q3: How should Isobornyl Acetate be stored?

A3: Isobornyl Acetate should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[3][4] It should be kept away from heat, sparks, open flames, and other sources of



ignition.[3][5] It is also advisable to protect it from strong oxidizing agents, strong acids, and strong bases.[3][4]

Q4: What are the known impurities in Isobornyl Acetate?

A4: Common impurities can include starting materials from its synthesis, such as camphene and acetic acid, as well as isomers like bornyl acetate. The presence of these can be monitored using chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Quality Control Parameters

The following table summarizes the key quality control specifications for Isobornyl Acetate.

Parameter	Specification	Method of Analysis
Appearance	Colorless to pale yellow liquid	Visual Inspection
Odor	Pine-like, camphoraceous	Olfactory Analysis
Assay (Purity)	≥94.0%	Gas Chromatography (GC)
Ester Content	≥97%	Titration/GC
Refractive Index @ 20°C	1.462 - 1.465	Refractometry[6][7]
Relative Density @ 20°C	0.980 - 0.996	Densitometry[2]
Boiling Point	229-233 °C	Distillation
Flash Point	89 °C (closed cup)	Pensky-Martens Closed Cup Tester
Solubility	Insoluble in water; soluble in most fixed oils and mineral oil. [1][6]	Miscibility Test
Identity	Conforms to the reference spectrum	FTIR, NMR, Mass Spectrometry

Troubleshooting Guide



Issue	Possible Cause	Recommended Action
Low Purity Detected by GC	- Incomplete reaction during synthesis Degradation due to improper storage (exposure to heat, light, or contaminants) Contamination from equipment.	- Review synthesis protocol and purification steps Verify storage conditions and check for expired shelf life Ensure cleaning procedures for all glassware and equipment are adequate.
Inconsistent HPLC Results	- Improper mobile phase preparation Column degradation or contamination Sample insolubility in the mobile phase.	- Prepare fresh mobile phase and ensure proper degassing Flush the column with a strong solvent or replace if necessary Adjust the sample solvent to ensure complete dissolution. Consider using a mobile phase with a higher percentage of organic solvent.
Unexpected Peaks in NMR Spectrum	- Presence of impurities or residual solvents Sample degradation.	- Compare the spectrum with a reference standard to identify impurity peaks Use a fresh sample and ensure the NMR solvent is of high purity.
Poor Solubility in Formulation	- Incorrect solvent system Concentration exceeds solubility limit.	- Perform solubility studies with a range of pharmaceutically acceptable solvents Determine the saturation solubility in the chosen solvent system and adjust the formulation concentration accordingly.

Experimental Protocols Purity Determination by Gas Chromatography (GC)



Objective: To determine the purity of Isobornyl Acetate and quantify any related impurities.

Instrumentation:

- Gas Chromatograph with a Flame Ionization Detector (FID).
- Capillary Column: e.g., DB-5 (30 m x 0.25 mm, 0.25 μm film thickness).

Reagents:

- Isobornyl Acetate sample.
- High-purity carrier gas (e.g., Helium or Nitrogen).
- Reference standard of Isobornyl Acetate (≥99% purity).

Procedure:

- Sample Preparation: Prepare a 1% (v/v) solution of the Isobornyl Acetate sample in a suitable solvent like ethanol or hexane.
- · GC Conditions:
 - Injector Temperature: 250°C
 - Detector Temperature: 280°C
 - Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes.
 - Ramp: 10°C/minute to 220°C.
 - Hold at 220°C for 5 minutes.
 - Carrier Gas Flow Rate: 1.0 mL/minute.
 - Injection Volume: 1 μL.



- o Split Ratio: 50:1.
- Analysis: Inject the prepared sample and the reference standard.
- Calculation: Calculate the purity by the area normalization method. The percentage of Isobornyl Acetate is the peak area of Isobornyl Acetate divided by the total area of all peaks, multiplied by 100.

Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure and identity of Isobornyl Acetate.

Instrumentation:

NMR Spectrometer (e.g., 400 MHz).

Reagents:

- Isobornyl Acetate sample.
- Deuterated chloroform (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of the Isobornyl Acetate sample in 0.6-0.7 mL of CDCl₃ in an NMR tube.
- Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
- Data Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integrations of the signals with a reference spectrum or literature data. Key expected signals for Isobornyl Acetate should be identifiable.[8][9]

Analysis by High-Performance Liquid Chromatography (HPLC)



Objective: To separate and quantify Isobornyl Acetate, particularly useful for non-volatile impurities.

Instrumentation:

- HPLC system with a UV detector.
- Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 μm).

Reagents:

- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Phosphoric acid or Formic acid (for MS compatibility).[10]

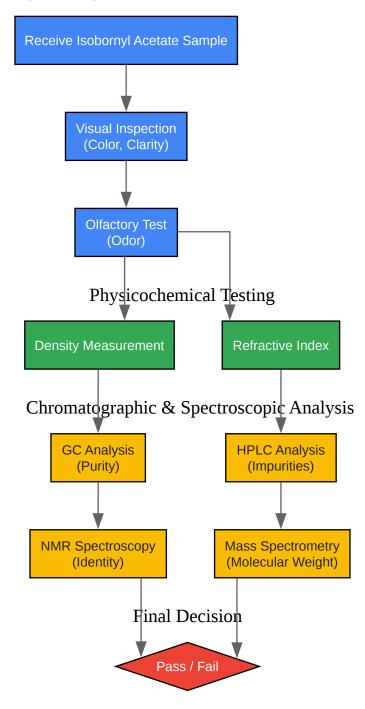
Procedure:

- Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v).[11] For MS compatibility, replace phosphoric acid with formic acid.[10]
- Sample Preparation: Dissolve the Isobornyl Acetate sample in the mobile phase to a concentration of approximately 1 mg/mL.
- HPLC Conditions:
 - Flow Rate: 1.0 mL/minute.
 - Column Temperature: 35°C.[11]
 - Injection Volume: 10 μL.
 - Detection Wavelength: 210 nm.[11]
- Analysis: Inject the sample and a reference standard. The retention time and peak area are used for identification and quantification.



Visualizations Experimental Workflow for Quality Control

Sample Reception & Initial Checks

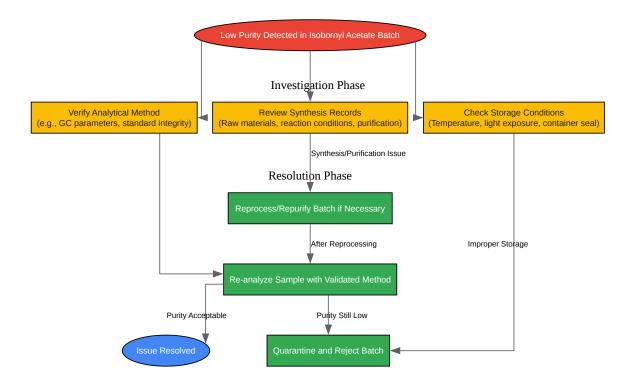


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Caption: Workflow for the quality control of Isobornyl Acetate.

Troubleshooting Logic for Low Purity Result



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Caption: Troubleshooting logic for addressing low purity results.

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